molecular formula C22H33N3O11 B13403072 Xamoterol beta-D-Glucuronide

Xamoterol beta-D-Glucuronide

Cat. No.: B13403072
M. Wt: 515.5 g/mol
InChI Key: MYOPHKPKLKCKRH-DNPGXZAYSA-N
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Description

Xamoterol beta-D-Glucuronide is a derivative of Xamoterol, a cardiac stimulant used in the treatment of heart failure. Xamoterol acts as a selective partial agonist of the beta-1-adrenergic receptor, providing cardiac stimulation at rest but acting as a blocker during exercise . The glucuronide conjugate of Xamoterol is formed through the process of glucuronidation, which enhances the compound’s solubility and facilitates its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xamoterol beta-D-Glucuronide typically involves the glucuronidation of Xamoterol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of beta-glucuronidase enzymes, which catalyze the transfer of glucuronic acid to Xamoterol. Chemical glucuronidation can be performed using glucuronic acid derivatives under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, where beta-glucuronidase enzymes are used to catalyze the glucuronidation reaction. The reaction conditions, such as pH, temperature, and enzyme concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Xamoterol beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Xamoterol beta-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

Xamoterol beta-D-Glucuronide exerts its effects by interacting with beta-1-adrenergic receptors. As a partial agonist, it modulates the sympathetic control of the heart, improving systolic and diastolic function. The glucuronide conjugate enhances the compound’s solubility and facilitates its excretion, reducing the risk of accumulation and potential side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xamoterol beta-D-Glucuronide is unique due to its glucuronide conjugate form, which enhances its solubility and facilitates excretion. This property distinguishes it from other beta-1-adrenergic receptor agonists, which may not undergo glucuronidation and may have different pharmacokinetic profiles .

Biological Activity

Xamoterol beta-D-Glucuronide is a significant metabolite derived from the selective beta-1 adrenoceptor agonist, xamoterol. This compound has garnered attention in pharmacological research due to its unique properties and biological activities.

  • Molecular Formula : C22H33N3O11
  • Molecular Weight : 515.51 g/mol

The formation of this compound occurs through a glucuronidation reaction, where xamoterol reacts with glucuronic acid in the presence of UDP-glucuronosyltransferases, primarily in the liver. This phase II metabolic process enhances the solubility and excretion of the drug, facilitating the elimination of lipophilic substances from the body.

This compound acts as a partial agonist at beta-1 adrenergic receptors. This interaction modulates sympathetic control of the heart, providing benefits in cardiac function without significant action on beta-2 adrenergic receptors. This selectivity is crucial for minimizing side effects typically associated with non-selective beta agonists .

Biological Activity and Pharmacological Applications

Research indicates that this compound retains some biological activity compared to its parent compound. It is primarily utilized in studies involving:

  • Drug Metabolism : Understanding its interactions with liver enzymes responsible for drug metabolism.
  • Pharmacokinetics : Insights into metabolic pathways of beta-adrenoceptor agonists.
  • Therapeutic Research : Potential applications in developing cardiac stimulants and other therapeutic agents.

Table 1: Comparative Analysis of Xamoterol and Its Glucuronide

PropertyXamoterolThis compound
TypeSelective beta-1 agonistMetabolite (glucuronide)
SolubilityModerateEnhanced
Biological ActivityStrongModerate
Primary UseHeart failure treatmentDrug metabolism studies

Clinical Efficacy

Clinical studies have demonstrated that xamoterol improves symptoms and exercise capacity in patients with mild to moderate heart failure. In a multicenter trial, patients treated with xamoterol showed a 19% increase in exercise duration compared to placebo, highlighting its efficacy in enhancing cardiac performance .

Case Studies and Research Findings

  • Heart Failure Management : A study involving 240 patients indicated that xamoterol significantly improved exercise capacity and reduced breathlessness compared to placebo .
  • Metabolic Pathway Insights : Research on glucuronidated compounds suggests that glucuronidation can alter bioactivity, solubility, and pharmacokinetics, impacting how drugs like xamoterol are processed in the body .
  • Enzyme Interaction Studies : Investigations into UDP-glucuronosyltransferases (UGTs) have revealed that specific residues within these enzymes affect their interaction with glucuronides, including this compound, influencing their metabolic pathways .

Properties

Molecular Formula

C22H33N3O11

Molecular Weight

515.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C22H33N3O11/c26-13(11-23-5-6-24-22(32)25-7-9-33-10-8-25)12-34-14-1-3-15(4-2-14)35-21-18(29)16(27)17(28)19(36-21)20(30)31/h1-4,13,16-19,21,23,26-29H,5-12H2,(H,24,32)(H,30,31)/t13?,16-,17-,18+,19-,21+/m0/s1

InChI Key

MYOPHKPKLKCKRH-DNPGXZAYSA-N

Isomeric SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Origin of Product

United States

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